Cyclic diadenosine monophosphate sodium salt, commonly referred to as c-Di-AMP sodium salt, is a cyclic dinucleotide that plays a crucial role in bacterial signaling. It is primarily synthesized by diadenylate cyclases from two molecules of adenosine triphosphate. This compound serves as a second messenger involved in various cellular processes, including osmotic regulation, biofilm formation, and adaptation to environmental stresses.
Cyclic diadenosine monophosphate is produced in bacteria and some archaea. It is generated from adenosine triphosphate through the action of diadenylate cyclases, with the most common enzymes being DisA and CdaA. These enzymes utilize magnesium or manganese ions as cofactors for their activity . The degradation of c-Di-AMP is mediated by specific phosphodiesterases, which convert it into linear adenosine phosphates.
Cyclic diadenosine monophosphate sodium salt belongs to the class of cyclic nucleotides, which are important signaling molecules in many biological systems. It is classified under cyclic nucleotides due to its structural characteristics and functional roles in cellular signaling pathways.
The synthesis of c-Di-AMP sodium salt can be accomplished through various biochemical methods, primarily involving enzymatic reactions. The two main methods include:
The enzymatic synthesis typically involves the following steps:
The synthesis can be monitored using high-performance liquid chromatography or thin-layer chromatography for purity and yield analysis .
Cyclic diadenosine monophosphate undergoes several biochemical reactions:
The degradation pathway involves two major classes of phosphodiesterases categorized based on their active site motifs: DHH-type and HD-type . These reactions are crucial for regulating intracellular levels of c-Di-AMP and thus its signaling functions.
Cyclic diadenosine monophosphate functions primarily as a signaling molecule within bacterial cells. Its mechanism involves:
Research indicates that mutations affecting c-Di-AMP synthesis or degradation can significantly impact bacterial survival under stress conditions, demonstrating its essential role in cellular physiology .
Cyclic diadenosine monophosphate sodium salt is utilized in various scientific fields:
The c-di-AMP signaling pathway is phylogenetically widespread but exhibits exceptional conservation in Gram-positive bacteria. DAC domains are present in >76,000 bacterial and archaeal species, with Firmicutes and Actinobacteria representing the most extensively studied lineages [2] [5] [10]. Three primary DAC classes drive c-di-AMP synthesis:
Table 1: Evolutionary Distribution of c-di-AMP Metabolic Machinery in Select Bacteria
Bacterial Species | DAC Enzymes | PDE Enzymes | Essential for Viability? | Key Functions |
---|---|---|---|---|
Bacillus subtilis | DisA, CdaA, CdaS | GdpP, PgpH | Conditional | Sporulation, K⁺ homeostasis, DNA repair |
Staphylococcus aureus | CdaA | GdpP, Pde2 | Yes | Cell wall maintenance, osmotic regulation |
Listeria monocytogenes | CdaA (DacA) | PdeA, PgpH | Yes | Virulence, acid resistance |
Streptococcus pneumoniae | CdaA | GdpP, Pde2 | Yes | Biofilm formation, K⁺ transport |
Corynebacterium glutamicum | DisA | PdeA | No | Cell wall peptidase regulation |
Mycoplasma pneumoniae | CdaM | PdeM | Yes | Potassium import regulation |
Phylogenetic analysis reveals that c-di-AMP signaling rarely coexists with c-di-GMP pathways in bacteria like Staphylococcus and Streptococcus, underscoring its non-redundant role in osmoregulation and cell wall integrity [3] [10]. In Actinobacteria, c-di-AMP riboswitches (e.g., ydaO/kimA-type) regulate genes involved in cell wall metabolism, such as the nlpC peptidase in C. glutamicum, indicating lineage-specific adaptations [9]. The essentiality of c-di-AMP in pathogens like S. aureus and L. monocytogenes highlights its evolutionary constraint—complete DAC deletion causes cell lysis unless suppressors arise or specialized media are provided [3] [5] [7].
Physiological Regulation
c-di-AMP functions as a master coordinator of bacterial stress adaptation through three core mechanisms:
Cell Wall Maintenance:c-di-AMP integrates with peptidoglycan biosynthesis by allosterically regulating enzymes like GlmM (phosphoglucosamine mutase). In L. lactis, GlmM’s I154F mutation enhances binding to CdaA, suppressing cyclase activity and creating a feedback loop that couples c-di-AMP levels with cell wall precursor synthesis [10]. Dysregulated c-di-AMP causes cell wall defects: Low levels induce lysis due to impaired peptidoglycan cross-linking, while high levels increase resistance to cell-wall-targeting antibiotics [3] [7].
DNA Integrity and Sporulation:In B. subtilis, DisA scans DNA and halts sporulation upon detecting damage by reducing c-di-AMP synthesis. This checkpoint ensures spores form only in genetically intact cells [2] [6]. c-di-AMP also influences genetic competence in S. pneumoniae, where elevated levels reduce transformation efficiency and increase sensitivity to DNA-damaging agents [5].
Pathogenesis and Immune Modulation
c-di-AMP is a critical virulence regulator and immunostimulant:
Table 2: c-di-AMP Effectors and Functional Outcomes in Bacterial Physiology
Physiological Process | c-di-AMP Effector(s) | Mechanism of Action | Phenotypic Outcome |
---|---|---|---|
Potassium transport | KtrA, KtrC, KimA, KupA | Binds RCK_C domains, inhibiting K⁺ uptake | Osmotic stability, reduced turgor pressure |
Osmolyte uptake | OpuCA, BusR | Inhibits ABC transporters; regulates transcription | Compatible solute accumulation |
Cell wall biosynthesis | GlmM, PstA | Allosteric inhibition of precursor synthesis | β-lactam resistance, altered peptidoglycan |
DNA damage response | DisA | Reduces synthesis upon detecting breaks | Sporulation checkpoint |
Riboswitch regulation | ydaO/kimA-type RNA | Forms terminator stem-loop, repressing translation | Controls K⁺ transporter expression |
Host immune activation | STING, DDX41 | Induces dimerization and polymerization | Type I IFN production, inflammatory response |
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